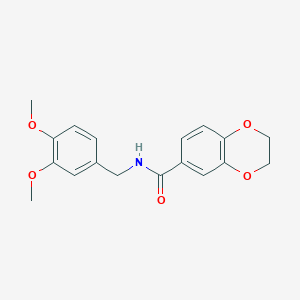

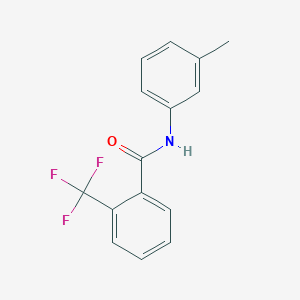

N-(3-methylphenyl)-2-(trifluoromethyl)benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“N-(3-methylphenyl)-2-(trifluoromethyl)benzamide” is a chemical compound . It belongs to the class of trifluoromethyl ketones (TFMKs), which are valuable synthetic targets and are used as synthons in the construction of fluorinated pharmacons .

Synthesis Analysis

The synthesis of such compounds often involves the process of trifluoromethylation . Trifluoromethyl ketones are synthesized using various methods, and they serve as key intermediates in medicinal chemistry .Chemical Reactions Analysis

The trifluoromethyl group in “N-(3-methylphenyl)-2-(trifluoromethyl)benzamide” plays a significant role in its chemical reactions. The process of trifluoromethylation involves the formation of carbon-centered radical intermediates .Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry and Drug Development

The trifluoromethyl group has gained prominence in pharmaceutical research due to its unique properties. Researchers explore its incorporation into drug molecules to enhance bioavailability, metabolic stability, and binding affinity. By strategically placing the trifluoromethyl moiety, scientists can fine-tune drug properties, leading to improved therapeutic agents .

Agrochemicals and Crop Protection

In agrochemistry, trifluoromethyl-containing compounds find applications as herbicides, fungicides, and insecticides. The trifluoromethyl group can alter the biological activity of these chemicals, making them more effective against pests and pathogens. Researchers continue to investigate novel agrochemicals based on this motif .

Materials Science and Organic Electronics

The trifluoromethyl group influences the electronic properties of organic materials. Researchers explore its use in organic semiconductors, light-emitting diodes (LEDs), and photovoltaic devices. By incorporating trifluoromethyl-substituted building blocks, they aim to enhance charge transport, stability, and efficiency in these materials .

Catalysis and Synthetic Methods

Schreiner’s thiourea-mediated reactions, often involving trifluoromethylated substrates, have become powerful tools in synthetic chemistry. These catalysts enable efficient transformations, such as asymmetric reactions and C–H functionalization. The 3,5-bis(trifluoromethyl)phenyl motif plays a pivotal role in these transformations .

Fluorine-Containing Building Blocks

The trifluoromethyl group serves as a versatile building block for constructing complex molecules. Chemists use it to introduce fluorine atoms into target compounds, enhancing their lipophilicity, metabolic stability, and pharmacokinetics. This strategy is particularly valuable in drug discovery and chemical synthesis .

Biochemical Probes and Imaging Agents

Researchers design trifluoromethylated probes to study biological processes. These probes can selectively label specific proteins, nucleic acids, or cellular structures. Additionally, the trifluoromethyl group can enhance the properties of imaging agents, allowing for better visualization in techniques like positron emission tomography (PET) and magnetic resonance imaging (MRI) .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

N-(3-methylphenyl)-2-(trifluoromethyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12F3NO/c1-10-5-4-6-11(9-10)19-14(20)12-7-2-3-8-13(12)15(16,17)18/h2-9H,1H3,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDLUMOKJWHWAKC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)NC(=O)C2=CC=CC=C2C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12F3NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-methylphenyl)-2-(trifluoromethyl)benzamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[3-(3-chlorophenyl)-2,4-dioxo-3,4,6,7,8,9-hexahydro[1]benzothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/structure/B5710906.png)

![N-(2-chloro-3-pyridinyl)-2-[4-(3-methoxyphenyl)-1-piperazinyl]acetamide](/img/structure/B5710914.png)

![N-[2-(3-chlorophenyl)ethyl]-3-(5-methyl-2-furyl)acrylamide](/img/structure/B5710921.png)

![N-{4-[(3-nitrobenzyl)oxy]phenyl}acetamide](/img/structure/B5710931.png)

![4,4'-[1,4-dioxane-2,3-diylbis(oxy)]bis[N'-(4-chlorobenzylidene)benzohydrazide]](/img/structure/B5710938.png)

![N-(3-{[(1-methylethylidene)amino]oxy}-5-nitrophenyl)propanamide](/img/structure/B5710961.png)

![4-[(5-methyl-2-furyl)methylene]-2-(3-nitrophenyl)-1,3-oxazol-5(4H)-one](/img/structure/B5710993.png)

![3-{[methyl(4-methylphenyl)amino]sulfonyl}benzamide](/img/structure/B5710995.png)